2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide
Description
Chemical Structure and Properties The compound 2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide (CAS: 1334148-72-9) is characterized by a chloroacetamide core linked to a benzyl group substituted with a 2-oxopyrrolidin-1-yl moiety at the meta position . Its molecular formula is C₁₄H₁₇ClN₂O₂, with a molecular weight of 280.75 g/mol. The pyrrolidone ring in its structure is notable for its hydrogen-bonding capabilities, which may enhance interactions with biological targets such as enzymes or receptors .
Applications
This compound is primarily utilized as a pharmaceutical intermediate and research chemical, with applications in synthesizing ligands or studying protein interactions .
Properties
IUPAC Name |
2-chloro-N-[[3-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-8-12(17)15-9-10-3-1-4-11(7-10)16-6-2-5-13(16)18/h1,3-4,7H,2,5-6,8-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVQFDBYPXKWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.73 g/mol. This compound has garnered attention in various research domains due to its potential biological activities, particularly in antimicrobial and antidiabetic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClN2O2 |
| Molecular Weight | 266.73 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1269152-12-6 |
Antimicrobial Activity
A study conducted on various N-(substituted phenyl)-2-chloroacetamides, including derivatives similar to this compound, demonstrated significant antimicrobial properties. The compounds were tested against several pathogens:
- Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The results indicated that these chloroacetamides exhibited varying degrees of effectiveness, with the most potent activity observed against Gram-positive bacteria. The study highlighted that the position of substituents on the phenyl ring influenced biological activity, with halogenated derivatives showing enhanced lipophilicity, aiding their permeability through cell membranes .
Antidiabetic Activity
Research into the inhibitory effects of derivatives on α-glucosidase revealed that certain compounds exhibited substantial inhibition rates. For instance, one derivative showed an inhibition rate of 87.3% at a concentration of 5.39 mmol/L. This suggests that compounds similar to this compound could be promising candidates for developing antidiabetic agents through α-glucosidase inhibition pathways .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is closely linked to their chemical structure. A quantitative structure–activity relationship (QSAR) analysis was employed to predict the biological efficacy based on structural modifications. Key findings include:
- Lipophilicity : Higher lipophilicity correlates with increased antimicrobial activity.
- Substituent Positioning : The position of halogen substituents significantly affects the interaction with microbial targets.
This analysis provides a framework for designing new compounds with enhanced biological activities by modifying existing structures .
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of N-substituted chloroacetamides and evaluated their antimicrobial properties.
- Compounds with para-substituted halogens were particularly effective against Gram-positive bacteria.
-
Inhibition of α-glucosidase :
- In vitro studies demonstrated that specific derivatives could inhibit α-glucosidase effectively, suggesting potential use in managing diabetes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between the target compound and its analogs:
Key Research Findings
Physicochemical Properties
- Solubility : The hydroxypyridine derivative (HB024) likely has higher aqueous solubility than the target compound due to its polar hydroxyl group .
Industrial and Environmental Relevance
- Alachlor and pretilachlor () are widely used herbicides, whereas the target compound’s applications are more specialized (e.g., corrosion inhibition in acidic environments, as suggested by related chloroacetamide derivatives in ).
- Environmental transformation products of chloroacetamides, such as 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, highlight structural modifications that influence persistence and toxicity .
Preparation Methods
General Synthetic Strategy
The preparation of 2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide typically involves two main steps:
- Synthesis of the amine intermediate: The 3-(2-oxopyrrolidin-1-yl)phenylmethylamine or a closely related amine derivative is prepared or obtained commercially.
- Acylation with chloroacetyl chloride: The amine intermediate is reacted with chloroacetyl chloride to form the target chloroacetamide via nucleophilic acyl substitution.
This approach leverages the nucleophilicity of the amine nitrogen and the electrophilicity of the chloroacetyl chloride.
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 3-(2-oxopyrrolidin-1-yl)benzylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Dissolve the amine in anhydrous solvent under inert atmosphere; cool to 0°C | Base scavenges HCl formed |
| 2 | Addition of chloroacetyl chloride dropwise at 0°C | Slow addition to control reaction rate and minimize side reactions | Maintain low temperature to avoid decomposition |
| 3 | Stirring at 0°C to room temperature for 1-3 hours | Allows complete acylation | Reaction progress monitored by TLC or HPLC |
| 4 | Quenching with water, extraction, and purification (e.g., column chromatography or recrystallization) | Isolate pure this compound | Purity confirmed by NMR, MS, and elemental analysis |
Alternative Methods and Variations
- Use of other bases: Pyridine or sodium bicarbonate can be used instead of triethylamine.
- Solvent variations: Tetrahydrofuran (THF) or acetonitrile may replace dichloromethane depending on solubility.
- Direct amidation: In some protocols, the amide bond is formed by coupling agents (e.g., EDC, DCC) with chloroacetic acid instead of chloroacetyl chloride, offering milder conditions.
Research Findings and Optimization
- The reaction yield is highly dependent on temperature control and the stoichiometry of chloroacetyl chloride.
- Purity is enhanced by controlling moisture and using anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride.
- Side reactions such as over-acylation or hydrolysis can be minimized by optimizing reaction time and quenching protocols.
- Analytical data (NMR, IR, MS) confirm the successful formation of the chloroacetamide linkage and the integrity of the pyrrolidinone ring.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Condition | Effect on Outcome |
|---|---|---|
| Amine to chloroacetyl chloride ratio | 1:1 to 1:1.1 | Slight excess of acyl chloride ensures complete reaction |
| Base | Triethylamine, pyridine | Neutralizes HCl, prevents side reactions |
| Solvent | Dichloromethane, THF, acetonitrile | Affects solubility and reaction rate |
| Temperature | 0°C to room temperature | Low temp minimizes side reactions |
| Reaction time | 1-3 hours | Ensures complete conversion |
| Purification | Column chromatography, recrystallization | Removes impurities and unreacted starting materials |
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of 2-chloro-N-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}acetamide?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the acetamide and pyrrolidinone moieties, N-H stretch at ~3200–3300 cm⁻¹) .
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can synthetic routes for chloroacetamide derivatives be optimized to improve yield?
Methodological Answer:
- Stepwise Coupling : Use Ullmann or Buchwald-Hartwig coupling for attaching the pyrrolidinone-phenyl moiety to the acetamide backbone .
- Catalytic Systems : Employ Pd(PPh₃)₄ or CuI/ligand systems to enhance reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Temperature Control : Maintain 80–100°C for amide bond formation to prevent side reactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of fine powders or vapors .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal; collect halogenated waste separately .
Advanced Research Questions
Q. How can computational methods (e.g., HOMO-LUMO analysis) predict the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-donating/accepting properties. For example, a narrow gap (e.g., <4 eV) suggests high reactivity in electrophilic substitution .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites (e.g., chloroacetamide’s Cl atom as an electrophilic center) .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities .
Q. What crystallographic strategies resolve conformational ambiguities in this compound’s solid-state structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Determine dihedral angles between the phenyl and pyrrolidinone rings (e.g., 54.8°–77.5° variations observed in similar structures) .
- Hydrogen Bond Analysis : Identify intermolecular N-H···O interactions (R²²(10) motifs) to explain packing stability .
- Polymorph Screening : Use solvent evaporation (e.g., CH₂Cl₂) to isolate different crystal forms for comparative stability studies .
Q. How can contradictions in bioactivity data across studies be systematically addressed?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., antimicrobial IC₅₀) under standardized conditions (pH, temperature) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Structural Analog Comparison : Test derivatives (e.g., replacing Cl with Br) to isolate pharmacophore contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
